

# Sphondin compared to bergapten and xanthotoxin

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## Compound Focus: Sphondin

CAS No.: 483-66-9

Cat. No.: S585837

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## Chemical Properties and Basic Information

The table below summarizes the fundamental chemical information for these three compounds.

Property	Sphondin	Bergapten (5-MOP)	Xanthotoxin (8-MOP, Methoxsalen)
CAS Number	483-66-9 [1]	484-20-8 [2]	298-81-7 [3]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> O <sub>4</sub> [1]	C <sub>12</sub> H <sub>8</sub> O <sub>4</sub> [4]	C <sub>12</sub> H <sub>8</sub> O <sub>4</sub> [5] [3]
Molecular Weight	216.19 g/mol [1]	216.19 g/mol (calculated)	216.19 g/mol [5] [3]
IUPAC Name	Not fully specified in search results	5-methoxypsoralen [4]	9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one [5]
Chemical Structure	Furanocoumarin	5-methoxyfuranocoumarin [4]	8-methoxyfuranocoumarin [5]

Although they share the same molecular formula and weight, their **key difference lies in the position of the methoxy group** on the core furanocoumarin structure, which significantly influences their biological activity.

## Pharmacological Activities and Mechanisms

The following table compares the key biological activities and molecular mechanisms of these compounds, based on current research.

Aspect	Sphondin	Bergapten	Xanthotoxin
<b>Anti-inflammatory</b>	Inhibits IL-1 $\beta$ -induced COX-2 protein and PGE2 release; suppresses NF- $\kappa$ B activity [1].	Inhibits COX, 5-LOX, and MAPK pathways; ameliorates rheumatoid arthritis by targeting STAT3 [4] [6].	Primarily used with UVA for skin conditions; anti-inflammatory action is largely based on its immunomodulatory effect in PUVA therapy [5] [3].
<b>Central Nervous System</b>	Shows anticonvulsant activity [1].	Demonstrates anticonvulsant and anti-depressant effects; improves memory in Alzheimer's disease models [4] [2].	Not a primary use or effect.
<b>Anti-proliferative / Cancer</b>	Has anti-proliferative activity; causes G2/M cell cycle arrest [1].	Exhibits anticancer effects in preclinical studies [4].	Used in PUVA therapy for cutaneous T-cell lymphoma; classified as a Group 1 carcinogen (with UVA) [5] [3].
<b>Other Key Activities</b>	-	Potent anti-ulcer, antidiarrheal, and calcium channel blocking effects in GI tract [7].	Photosensitizing agent for PUVA therapy [5] [3].

## Key Experimental Data and Protocols

For your research, here are summaries of key experimental findings and methodologies from the literature.

## Sphondin

- **In Vitro Anti-inflammatory Protocol:** **Cell Line:** Human lung carcinoma A549 cells. **Stimulation:** Cells were treated with IL-1 $\beta$  to induce inflammation. **Intervention:** Co-treatment with **sphondin**. **Key Measurements:** Western blot for COX-2 protein levels; assay for prostaglandin E2 (PGE2) concentration in the medium. **Finding:** **Sphondin** inhibited the IL-1 $\beta$ -induced increase in both COX-2 expression and PGE2 release. The mechanism was linked to suppression of the transcription factor NF- $\kappa$ B [1].
- **Anti-proliferative Activity:** **Sphondin** demonstrated anti-proliferative activity and caused cell cycle arrest at the G2/M phase at concentrations ranging from 0.05 to 15.0  $\mu$ M [1].

## Bergapten

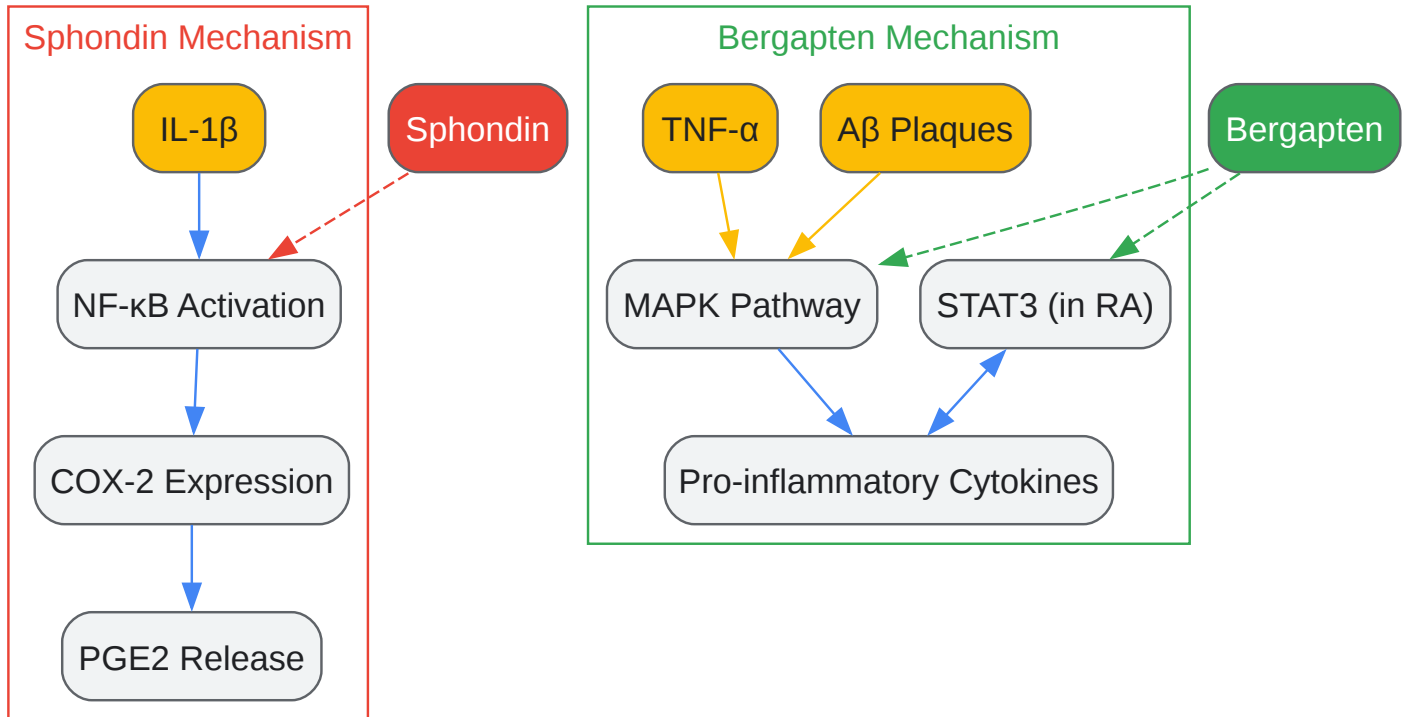
- **In Vivo Neuroinflammation Protocol (Alzheimer's Model):** **Animals:** 6-month-old 5 $\times$ FAD transgenic mice. **Treatment:** Intragastric administration of bergapten (30 mg/kg) for 30 consecutive days. **Behavioral Tests:** Novel object recognition (NOR) and Morris water maze (MWM) tests. **Key Measurements:** A $\beta$  plaque deposition, pro-inflammatory cytokine levels, microglial activation, and MAPK pathway protein analysis. **Finding:** Bergapten treatment improved learning and memory, reduced A $\beta$  pathology, and attenuated neuroinflammation by inhibiting the MAPK signaling pathway [2].
- **In Vivo Gastrointestinal Protocols:** **Models:** Castor oil-induced diarrhea, intestinal secretion, and ethanol-induced gastric ulcer models in rats. **Finding:** Bergapten (50, 100, and 200 mg/kg) reduced diarrheal secretions, showed gastroprotective effects, and inhibited H $^{+}$ /K $^{+}$  ATPase activity, comparable to omeprazole. It also exhibited calcium channel blocking activity [7].

## Xanthotoxin (Methoxsalen)

- **Clinical Use (PUVA Therapy):** **Application:** Used orally, topically, or via extracorporeal delivery for psoriasis, vitiligo, and cutaneous T-cell lymphoma. **Mechanism:** Following UVA irradiation, it intercalates into DNA and forms cross-links, inhibiting rapid cell division. It can also generate reactive oxygen species that damage cell membranes [5] [3].
- **Toxicology:** Xanthotoxin is classified by the IARC as a **Group 1 carcinogen** (known to cause cancer) when combined with UVA radiation [5] [3].

## Visualizing Key Signaling Pathways

The diagram below illustrates the primary anti-inflammatory mechanisms of **sphondin** and bergapten, which involve the NF- $\kappa$ B and MAPK pathways.



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## Key Differentiators for Research and Development

- **For Anti-inflammatory Drug Development:** **Sphondin** presents a compelling profile with its direct, NF- $\kappa$ B-mediated inhibition of COX-2/PGE2, a classic and well-validated pathway. **Bergapten** offers a broader mechanism, targeting multiple pathways (MAPK, STAT3), which might be advantageous for complex diseases like rheumatoid arthritis or neuroinflammation.
- **Regarding Safety Profiles:** **Xanthotoxin** carries a significant safety warning as a known carcinogen with UVA exposure. While bergapten's bioavailability is lower than xanthotoxin, it is considered to have a more favorable side effect profile, allowing for higher administered doses [4].
- **For Novel Indications:** **Bergapten** shows remarkable promise in preclinical models for a wide range of conditions beyond inflammation, including Alzheimer's disease [2] and gastrointestinal disorders

[7], making it a versatile candidate for further investigation.

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## References

1. | COX | Prostaglandin Receptor | TargetMol sphondin [targetmol.com]
2. Natural Small-Molecule Bergapten Ameliorates Amyloid- $\beta$  ... [mdpi.com]
3. Xanthotoxin 298-81-7 | TCI AMERICA [tcichemicals.com]
4. Pharmacological Properties of Bergapten: Mechanistic and ... [pmc.ncbi.nlm.nih.gov]
5. Methoxsalen [en.wikipedia.org]
6. Natural small molecule bergapten ameliorates rheumatoid ... [sciencedirect.com]
7. Pharmacological basis of bergapten in gastrointestinal ... [frontiersin.org]

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